Cochliophilin A Cochliophilin A Cochliophilin a belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Cochliophilin a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cochliophilin a is primarily located in the membrane (predicted from logP). Outside of the human body, cochliophilin a can be found in green vegetables and spinach. This makes cochliophilin a a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 110204-45-0
VCID: VC21324269
InChI: InChI=1S/C16H10O5/c17-10-6-11(9-4-2-1-3-5-9)21-12-7-13-16(20-8-19-13)15(18)14(10)12/h1-7,18H,8H2
SMILES: C1OC2=C(O1)C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O
Molecular Formula: C16H10O5
Molecular Weight: 282.25 g/mol

Cochliophilin A

CAS No.: 110204-45-0

Cat. No.: VC21324269

Molecular Formula: C16H10O5

Molecular Weight: 282.25 g/mol

* For research use only. Not for human or veterinary use.

Cochliophilin A - 110204-45-0

CAS No. 110204-45-0
Molecular Formula C16H10O5
Molecular Weight 282.25 g/mol
IUPAC Name 9-hydroxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one
Standard InChI InChI=1S/C16H10O5/c17-10-6-11(9-4-2-1-3-5-9)21-12-7-13-16(20-8-19-13)15(18)14(10)12/h1-7,18H,8H2
Standard InChI Key NJIUXIXNVAHRDW-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O
Canonical SMILES C1OC2=C(O1)C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O
Melting Point 205°C

Chemical Structure and Properties

Structural Characteristics

Cochliophilin A belongs to the class of organic compounds known as flavones, which are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one) . Its IUPAC name is 9-hydroxy-6-phenyl- dioxolo[4,5-g]chromen-8-one, and it is also commonly referred to as 5-hydroxy-6,7-methylenedioxyflavone . The methylenedioxy group connected to the flavone skeleton contributes to its unique structural properties and biological activities.

Physical and Chemical Properties

The physical and chemical properties of Cochliophilin A are summarized in Table 1:

PropertyValueReference
CAS Number110204-45-0
Molecular FormulaC16H10O5
Molecular Weight282.25 g/mol
AppearancePowder
Melting Point213-215°C
Boiling Point497.6±45.0°C (Predicted)
Density1.494±0.06 g/cm³ (20°C, 760 Torr)
pKa6.32±0.40 (Predicted)
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
Storage ConditionDesiccate at -20°C

Chemical Identifiers

Cochliophilin A can be identified using various chemical identifiers as presented in Table 2:

Identifier TypeValueReference
InChI KeyNJIUXIXNVAHRDW-UHFFFAOYSA-N
InChIInChI=1S/C16H10O5/c17-10-6-11(9-4-2-1-3-5-9)21-12-7-13-16(20-8-19-13)15(18)14(10)12/h1-7,18H,8H2
SMILESOC1=C2C(=O)C=C(OC2=CC2=C1OCO2)C1=CC=CC=C1
PubChem CID927642
FDA UNII9JL54RT3QZ

Natural Sources and Distribution

Plant Sources

Cochliophilin A has been isolated from various plant species, primarily within the Amaranthaceae family. The compound has been detected in :

  • Sugar beet (Beta vulgaris)

  • Spinach (Spinacia oleracea)

  • Goosefoot (Chenopodium album)

  • Cockscomb (Celosia cristata)

It is noteworthy that all Cochliophilin A-containing plants are susceptible hosts of the phytopathogen Aphanomyces cochlioides . This correlation suggests an evolutionary relationship between the presence of this compound and the plant's susceptibility to this specific pathogen.

Location Within Plants

Cochliophilin A is primarily found in the root tissues of host plants. It is a root-releasing compound that acts as a host-specific plant signal . The presence of this compound in root exudates plays a significant role in mediating interactions between host plants and soil-borne pathogens.

Biological Activities

Role in Plant-Pathogen Interactions

Cochliophilin A functions as a potent host-specific chemoattractant for zoospores of Aphanomyces cochlioides, a Peronosporomycetes (Oomycota) phytopathogen . The compound displays significant activity at concentrations in the micromolar range, making it a powerful signaling molecule in plant-pathogen interactions.

Research has demonstrated that Cochliophilin A triggers several responses in A. cochlioides zoospores:

  • Chemotaxis: The compound attracts zoospores toward the host plant roots

  • Encystment: Upon exposure to the compound, zoospores undergo encystment

  • Germination: Cochliophilin A triggers the subsequent germination of cystospores

These sequential responses are integral to the infection process, facilitating the pathogen's ability to locate and penetrate host tissues.

Effects on Cytoskeletal Organization

One of the most significant effects of Cochliophilin A is its influence on the cytoskeletal organization of A. cochlioides zoospores. When exposed to this compound, zoospores undergo dramatic rearrangements of filamentous actin (F-actin) .

Time-course confocal laser scanning microscopic analysis has revealed that:

  • In untreated zoospores, F-actin microfilaments remain concentrated at the ventral groove and diffusely distributed in peripheral cytoplasm.

  • Upon exposure to Cochliophilin A, these microfilaments dramatically rearrange into granular F-actin plaques interconnected with fine arrays.

  • During cystospore formation, a large patch of actin arrays accumulates at one pole just before germination.

  • As germination proceeds, the actin plaques move to the emerging germ tube, forming a distinct cap of microfilaments at the tip of the emerging hypha .

These observations indicate that Cochliophilin A triggers dynamic polymerization and depolymerization of F-actin in pathogenic A. cochlioides zoospores during the early events of plant-peronosporomycete interactions .

Molecular Mechanism of Action

At the molecular level, Cochliophilin A is thought to interact with G-proteins and other biomolecules involved in signal transduction. The proposed mechanism includes:

  • Activation of G-proteins

  • Subsequent activation of phospholipase C

  • Production of inositol trisphosphate (IP3) and diacylglycerol (DAG)

  • Involvement in calcium signaling pathways

This signaling cascade ultimately results in the cytoskeletal rearrangements and morphological changes observed in zoospores upon exposure to the compound.

Comparative Analysis with Related Compounds

Comparison with Other Chemoattractants

Aphanomyces cochlioides zoospores are attracted to two distinct classes of chemical attractants: flavonoids (represented by Cochliophilin A) and amides (represented by N-(E)-feruloyl-4-O-methyldopamine) . Table 3 compares these two types of attractants:

CharacteristicCochliophilin AN-(E)-feruloyl-4-O-methyldopamineReference
Chemical ClassFlavonoidPhenylpropanoid amide
DistributionRestricted to host plantsFound in host and non-host plants
Host SpecificityHigh (host-specific)Lower (found in non-hosts)
Chemical StructureContains methylenedioxy and hydroxy groupsContains feruloyl and methyldopamine moieties

This comparison suggests that Cochliophilin A may play a more specific role in host-pathogen recognition, while amide-type attractants might have broader functions in plant-microbe interactions.

Structure-Activity Relationships

Research into the structure-activity relationships of Cochliophilin A and related flavonoids suggests that specific structural features are crucial for chemoattractant activity:

  • The hydroxyl group at position 5 (or 9 in alternative numbering systems)

  • The methylenedioxy group at positions 6 and 7

  • The unsubstituted B-ring (phenyl group)

Modifications to these key structural elements generally result in reduced chemoattractant activity, indicating their importance in receptor recognition and binding.

Synthesis and Analysis

Analytical Methods

Several analytical methods have been employed for the identification and characterization of Cochliophilin A:

  • Nuclear Magnetic Resonance (¹H-NMR) spectroscopy for structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for isolation and purity assessment

  • Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis

Quality control of commercially available Cochliophilin A typically involves confirming the structure using ¹H-NMR and ensuring a purity of ≥98% .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator